molecular formula C12H15NO2 B13199660 4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde

4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde

Cat. No.: B13199660
M. Wt: 205.25 g/mol
InChI Key: FZTAWFYSULHSCL-UHFFFAOYSA-N
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Description

4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde (CAS 1565719-21-2) is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This benzaldehyde derivative features a pyrrolidine ring substituted with a hydroxymethyl group, a structure that combines an aldehyde functionality with a heterocyclic amine, making it a valuable building block in synthetic organic chemistry . The aldehyde group is highly reactive and can undergo various transformations, such as condensations, oxidations, and reductions, to form more complex structures . Compounds containing the pyrrolidinone template, derived from scaffolds like this, are frequently explored in medicinal chemistry for their significant biological and pharmacological activities . For instance, similar pyrrolidine and pyrrolidinone derivatives are known to be essential pharmacophores in medicines for treating conditions like seizures, Alzheimer's disease, and respiratory failure, as well as in compounds with anticonvulsant and anti-inflammatory properties . As such, this chemical serves as a versatile chiral synthon for researchers developing novel optically active compounds, such as 2-pyrrolidinones, for potential application in drug discovery and development programs . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-[3-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde

InChI

InChI=1S/C12H15NO2/c14-8-10-1-3-12(4-2-10)13-6-5-11(7-13)9-15/h1-4,8,11,15H,5-7,9H2

InChI Key

FZTAWFYSULHSCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-(hydroxymethyl)pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-[3-(Carboxymethyl)pyrrolidin-1-yl]benzaldehyde.

    Reduction: 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with proteins, enzymes, or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • The hydroxymethyl group in the target compound reduces synthetic yield (68%) compared to simpler pyrrolidine-substituted analogues (72%) due to steric hindrance during substitution reactions .
  • Piperazine and piperidine derivatives exhibit lower yields but are preferred in CNS drug synthesis for their enhanced blood-brain barrier permeability .

Functional Analogues with Heterocyclic or Extended Substituents

Compound Name Molecular Formula Substituent Structure Key Functional Differences Applications Reference
This compound C₁₂H₁₅NO₂ Hydroxymethyl-pyrrolidine Polar, hydrogen-bonding capability Protein-labeling reagents
4-(Pyridin-3-yl)benzaldehyde C₁₂H₉NO Pyridine ring Electron-deficient aromatic system Fluorescent probes
5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde C₁₃H₁₇N₂O₄ Nitro group + ethoxy-pyrrolidine Electron-withdrawing nitro group Anticancer prodrug intermediates

Key Findings :

  • The pyridine-substituted analogue (4-(pyridin-3-yl)benzaldehyde) lacks the hydroxymethyl group, making it less polar but more reactive in electrophilic substitutions .
  • The nitro-containing derivative from is optimized for prodrug activation but requires additional synthetic steps, reducing overall efficiency .

Natural Benzaldehyde Analogues

Compound Name Source Substituent Structure Bioactivity Reference
p-Hydroxybenzaldehyde Plumbago zeylanica -OH group Antioxidant, antifungal
This compound Synthetic Complex amine substituent Pharmacological scaffold

Key Findings :

  • Natural p-hydroxybenzaldehyde exhibits direct antimicrobial activity but lacks the synthetic versatility of the target compound’s amine substituent .

Pharmacological and Industrial Relevance

  • Bioconjugation : The aldehyde group enables site-specific protein modification via Schiff base formation, outperforming simpler analogues like p-hydroxybenzaldehyde in stability .
  • Drug Development : Compared to piperazine/piperidine derivatives, the hydroxymethyl-pyrrolidine substituent improves aqueous solubility, critical for oral bioavailability in kinase inhibitors .

Biological Activity

4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde is a compound that exhibits significant potential in various biological applications due to its unique structural features. The presence of the hydroxymethyl group and the pyrrolidine moiety enhances its reactivity and biological interactions, making it a candidate for therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N1O2C_{12}H_{15}N_{1}O_{2}, with a molecular weight of approximately 205.25 g/mol. Its structure includes:

  • A pyrrolidine ring , which contributes to its biological activity.
  • A hydroxymethyl group , enhancing its interaction with biological targets.
  • An aldehyde functional group , which may play a role in its reactivity with biomolecules.

Research indicates that compounds with similar structures often exhibit interactions with various molecular targets, including enzymes and receptors. The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme inhibition : It may act as an inhibitor for specific enzymes, modulating their activity.
  • Receptor modulation : The compound could influence receptor signaling pathways, impacting cellular responses.

Antimicrobial Activity

Studies have shown that pyrrolidine derivatives possess notable antimicrobial properties. For instance, certain pyrrolidine-based compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Antiviral Activity

The potential antiviral properties of pyrrolidine derivatives have been explored, particularly in the context of HIV protease inhibitors. Modifications to the pyrrolidine structure can lead to significant enhancements in protease inhibitory activity, suggesting that similar modifications could be beneficial for developing antiviral agents .

Case Studies

  • HIV Protease Inhibitors : A series of studies focused on designing inhibitors based on the structure of this compound showed promising results in enhancing binding affinity and improving pharmacokinetics . These compounds exhibited improved potency compared to their predecessors, highlighting the importance of structural modifications.
  • Antimicrobial Testing : In vitro tests conducted on various pyrrolidine derivatives revealed that those with halogen substituents exhibited superior antibacterial activity compared to others without such modifications . This emphasizes the role of specific functional groups in enhancing biological efficacy.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityMIC (mg/mL)
This compoundHydroxymethyl group, pyrrolidine ringAntibacterial, antiviral0.0039 - 0.025
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acidAmino and hydroxy groups; pyridine ringNeuroprotectiveN/A
BenzylpyrrolidineBenzyl group attached to pyrrolidineCNS activity potentialN/A

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